![molecular formula C18H15N3OS B2913429 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 328539-91-9](/img/structure/B2913429.png)
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide can be treated with active methylene reagents to afford the respective 2-oxopyridine derivatives .Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions due to the presence of cyano and acetamido groups. For example, it can undergo a 1,3-dinucleophilic attack by an active methylene reagent on the acetamido 1,3-bielectrophilic moiety .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
One application of similar compounds lies in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, and triazine, among others. This synthesis involves the coupling of related compounds with different nitrogen nucleophiles (Mohareb et al., 2004).
Antitumor Potential
Compounds derived from similar chemical structures have been studied for their antitumor properties. They have shown high inhibitory effects in vitro against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These compounds are synthesized through a series of reactions involving the key precursor and are valued for their simplicity, convenience, and potential for further biological investigations (Shams et al., 2010).
Antimicrobial Applications
Similar benzamide derivatives have been used in the synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes and their precursors demonstrated significant antimicrobial activity against various tested organisms, suggesting a potential application in the development of new antimicrobial agents (Shams et al., 2011).
Photochromic Properties
Related compounds have been shown to exhibit thermally irreversible and fatigue-resistant photochromic properties. This research indicates potential applications in materials where color change in response to light exposure is desirable, such as smart windows or photoresponsive materials (Uchida et al., 1990).
Development of Central Nervous System Agents
Compounds with similar structures have been explored for their potential as central nervous system agents. This research involves the synthesis and biological evaluation of various analogues, demonstrating significant activity in certain tests related to antidepressant properties (Martin et al., 1981).
Mecanismo De Acción
Target of Action
The compound, 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular processes such as cell growth and apoptosis.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by the compound affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JNK2 and JNK3, the compound disrupts these processes, potentially leading to altered cell behavior.
Pharmacokinetics
The compound’s structure suggests that it may be soluble in most organic solvents , which could influence its absorption and distribution in the body
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to changes in cellular processes such as cell growth and apoptosis . This could result in altered cell behavior, potentially leading to therapeutic effects in conditions where these kinases play a role.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in organic solvents could be influenced by the presence of these solvents in the environment Additionally, factors such as temperature and pH could affect the compound’s stability and its interaction with its targets
Direcciones Futuras
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” and its derivatives could be potential candidates for future research in medicinal chemistry.
Propiedades
IUPAC Name |
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-2-7-16-14(8-11)15(10-20)18(23-16)21-17(22)13-5-3-12(9-19)4-6-13/h3-6,11H,2,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVHQBSWSELNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

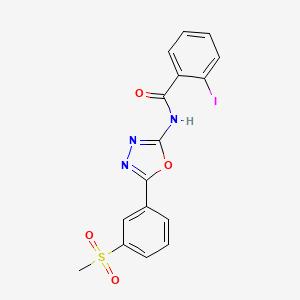
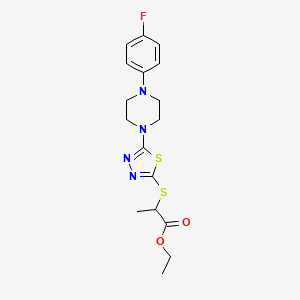
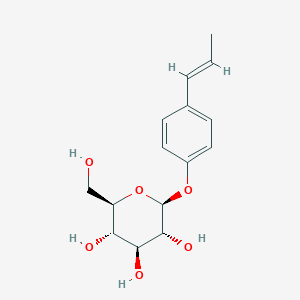
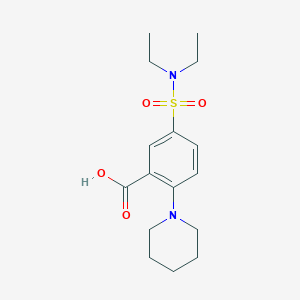
![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)
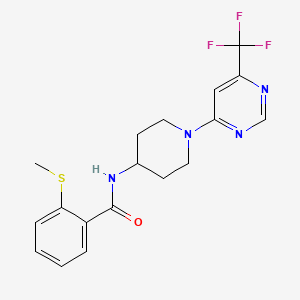
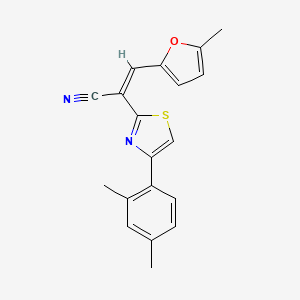
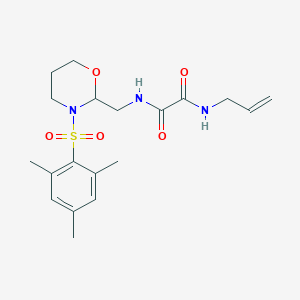

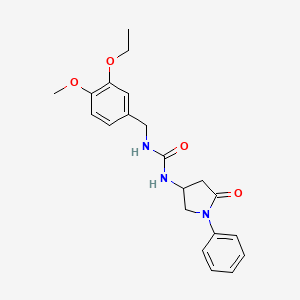
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2913366.png)
![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)
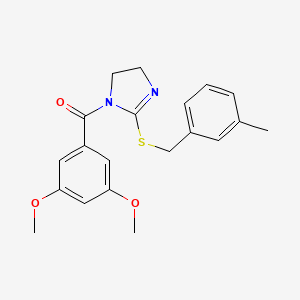
![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)